molecular formula C20H23NO4 B12098362 N-(3-Butenyl) naltrexone

N-(3-Butenyl) naltrexone

Cat. No.: B12098362
M. Wt: 341.4 g/mol
InChI Key: AGAIYDYACAKVRE-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(3-Butenyl) naltrexone involves several steps. One common method starts with the precursor noroxymorphone. The process includes the N-alkylation of noroxymorphone with 3-butenyl bromide under basic conditions to yield this compound .

Industrial Production Methods

Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to meet commercial demands. These methods often involve optimizing reaction conditions to improve yield and purity while ensuring safety and cost-effectiveness .

Chemical Reactions Analysis

Types of Reactions

N-(3-Butenyl) naltrexone undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Mechanism of Action

N-(3-Butenyl) naltrexone exerts its effects by binding to opioid receptors, primarily the mu-opioid receptor. This binding blocks the euphoric effects of opioids and alcohol, making it useful in treating dependence. The compound also interacts with the kappa and delta opioid receptors to a lesser extent .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

This compound is unique due to its specific structural modification, which may confer different pharmacological properties compared to its parent compound, naltrexone. This modification can potentially enhance its efficacy or alter its interaction with opioid receptors .

Properties

Molecular Formula

C20H23NO4

Molecular Weight

341.4 g/mol

IUPAC Name

3-but-3-enyl-4a,9-dihydroxy-2,4,5,6,7a,13-hexahydro-1H-4,12-methanobenzofuro[3,2-e]isoquinolin-7-one

InChI

InChI=1S/C20H23NO4/c1-2-3-9-21-10-8-19-16-12-4-5-13(22)17(16)25-18(19)14(23)6-7-20(19,24)15(21)11-12/h2,4-5,15,18,22,24H,1,3,6-11H2

InChI Key

AGAIYDYACAKVRE-UHFFFAOYSA-N

Canonical SMILES

C=CCCN1CCC23C4C(=O)CCC2(C1CC5=C3C(=C(C=C5)O)O4)O

Origin of Product

United States

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